molecular formula C10H15N3 B1519237 4-[Ethyl(methyl)amino]benzene-1-carboximidamide CAS No. 1094944-38-3

4-[Ethyl(methyl)amino]benzene-1-carboximidamide

Cat. No. B1519237
M. Wt: 177.25 g/mol
InChI Key: AASPYQTZAUYOJL-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]benzene-1-carboximidamide, also known as Ethyl-methylamino-carboximidamide (EMAC), is a chemical compound. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of 4-[Ethyl(methyl)amino]benzene-1-carboximidamide is C10H15N3. Its molecular weight is 177.25 g/mol. The InChI code is 1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12) .


Physical And Chemical Properties Analysis

4-[Ethyl(methyl)amino]benzene-1-carboximidamide is a powder . The storage temperature is room temperature .

Scientific Research Applications

Polymer Science and Materials

  • Synthesis and Characterization of Novel Aromatic Polyimides : New diamines, including derivatives similar to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide," were synthesized and polymerized to produce polyimides. These polymers exhibited solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) between 168°C and 254°C. Such materials have potential applications in the electronics and aerospace industries due to their excellent thermal and chemical resistance (Butt et al., 2005).

Cancer Research

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer : Research involving the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide," led to the discovery of agents showing significant antiproliferative potential against MCF-7 breast cancer cell lines. One compound induced apoptosis with a 26.86% reduction in cell viability, highlighting the potential for developing new chemotherapeutic agents (Gad et al., 2020).

Enzymatic Activity and Bioconjugation

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media : The study investigated the amide formation between carboxylic acids and amines, employing compounds similar to "4-[Ethyl(methyl)amino]benzene-1-carboximidamide." This research is crucial for understanding bioconjugation mechanisms in drug development and biomaterials science, providing insights into the efficiency and selectivity of carbodiimide-mediated reactions in aqueous media (Nakajima & Ikada, 1995).

Safety And Hazards

The safety information for 4-[Ethyl(methyl)amino]benzene-1-carboximidamide includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-[ethyl(methyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-13(2)9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASPYQTZAUYOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(methyl)amino]benzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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